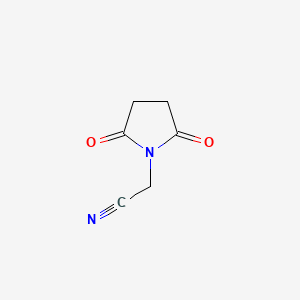

2-(2,5-Dioxopyrrolidin-1-yl)acetonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-(2,5-Dioxopyrrolidin-1-yl)acetonitrile” is a chemical compound with a molecular weight of 138.12 . It is used in the synthesis of various other compounds . It has been used in the production of anticonvulsant drugs .

Synthesis Analysis

The synthesis of this compound involves an optimized coupling reaction . The process yields several hybrid compounds that show broad-spectrum activity in widely accepted animal seizure models .

Molecular Structure Analysis

The molecular formula of “2-(2,5-Dioxopyrrolidin-1-yl)acetonitrile” is C6H6N2O2 . The InChI code is 1S/C6H6N2O2/c7-3-5-1-2-6(10)8-4-5/h1-2H,4H2 .

Chemical Reactions Analysis

The compound has been used in the synthesis of new anticonvulsants . It undergoes recyclization when heated with aliphatic amines, yielding 3-(5-amino-1H-1,2,4-triazol-3-yl)propanoic acid amides .

Physical And Chemical Properties Analysis

The compound is solid in form . It has a high metabolic stability on human liver microsomes .

科学的研究の応用

- Compound Activity : 2-(2,5-Dioxopyrrolidin-1-yl)acetonitrile derivatives exhibit potent anticonvulsant properties. Specifically, compound 30 demonstrated broad-spectrum activity in animal seizure models, including the maximal electroshock (MES) test and the psychomotor 6 Hz seizure model in mice .

- Evidence : Anticonvulsant drugs often exhibit activity in pain models. Compound 30 was effective in the formalin test of tonic pain, capsaicin-induced pain, and the oxaliplatin-induced neuropathic pain model in mice .

- Function : These linkers facilitate the conjugation of antibodies with cytotoxic drugs for targeted cancer therapy .

- Observation : The compound suppressed cell growth and increased glucose uptake rate during monoclonal antibody production .

Anticonvulsant Properties

Pain Management

Antibody-Drug Conjugates (ADCs)

Cell Growth Suppression

Drug Development

作用機序

Target of Action

It has been suggested that the compound may interact with calcium channels and nmda receptors .

Mode of Action

It is suggested that the compound may inhibit calcium currents mediated by Cav 1.2 (L-type) channels and moderately bind to NMDA receptors . The compound’s interaction with these targets could lead to changes in neuronal excitability, which may explain its potential anticonvulsant properties .

Biochemical Pathways

Given its potential interaction with calcium channels and nmda receptors, it may influence pathways related to neuronal signaling and excitability .

Pharmacokinetics

It has been noted that the compound exhibits high metabolic stability on human liver microsomes .

Result of Action

It has been suggested that the compound may have anticonvulsant properties, potentially due to its interaction with calcium channels and nmda receptors . Additionally, it has been shown to be effective in various animal models of pain .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-(2,5-dioxopyrrolidin-1-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c7-3-4-8-5(9)1-2-6(8)10/h1-2,4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPASFKUKAVEBDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyanocycloheptyl)-2-{1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-5-yl}acetamide](/img/structure/B2435041.png)

![(2-((difluoromethyl)thio)phenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2435044.png)

![N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide](/img/structure/B2435048.png)

![1',2'-Dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione](/img/structure/B2435052.png)

![(E)-4-(Dimethylamino)-N-[(7-methylimidazo[1,2-a]pyrimidin-2-yl)methyl]but-2-enamide](/img/structure/B2435056.png)